![molecular formula C12H12N2OS2 B13194448 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple functional groups, including an aminoethoxy group, a methyl group, and two sulfur atoms within its tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene typically involves multi-step organic reactions. One common approach is to start with a suitable tricyclic precursor, which is then functionalized through a series of reactions. These reactions may include:
Nucleophilic substitution: Introduction of the aminoethoxy group through nucleophilic substitution reactions.
Oxidation and reduction: Adjusting the oxidation state of sulfur atoms within the tricyclic structure.
Cyclization: Formation of the tricyclic framework through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as chromatography to isolate the desired product.
Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.
Substitution: The aminoethoxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene involves its interaction with specific molecular targets. These interactions may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cellular processes such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[7.3.0.0(2.6)]dodecane: A similar tricyclic compound with different functional groups.
Dodecane: A simpler hydrocarbon with a linear structure.
3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaene-7,8-diol: A related compound with additional hydroxyl groups.
Uniqueness
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is unique due to its specific combination of functional groups and tricyclic structure
Eigenschaften
Molekularformel |
C12H12N2OS2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethanamine |
InChI |
InChI=1S/C12H12N2OS2/c1-7-14-11-10(17-7)6-9(15-4-3-13)8-2-5-16-12(8)11/h2,5-6H,3-4,13H2,1H3 |
InChI-Schlüssel |
BAGIVGWNCITZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


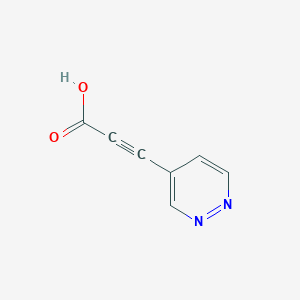


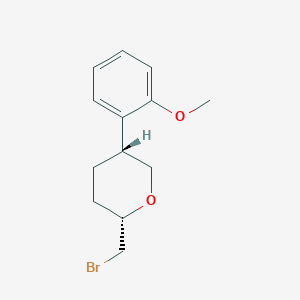

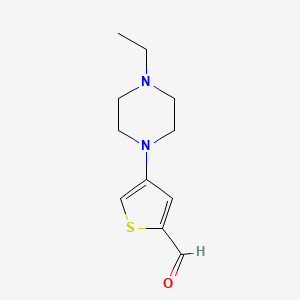
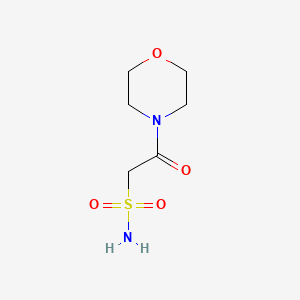
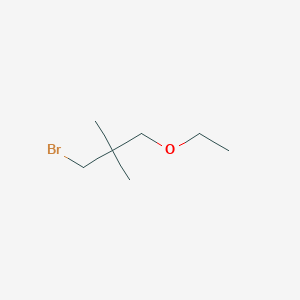
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
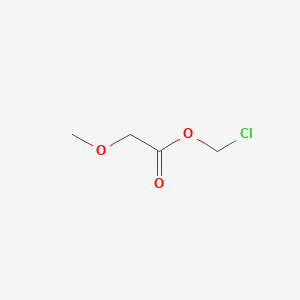
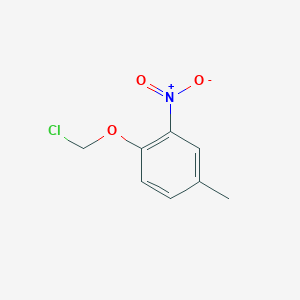
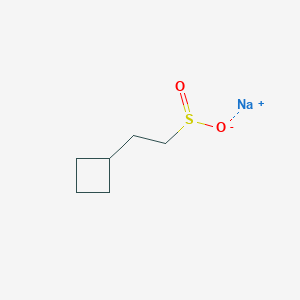
![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
